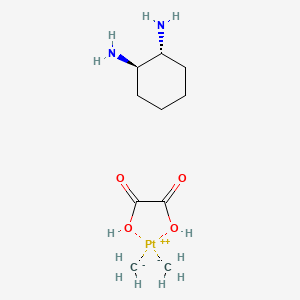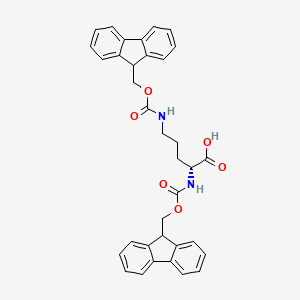
carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+)” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to explore its various aspects, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. Industrial production also requires adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions.
Medicine: The compound could be explored for its potential therapeutic properties.
Industry: carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) may find use in industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Understanding the molecular targets and pathways involved can provide insights into the compound’s biological and therapeutic potential.
Properties
IUPAC Name |
carbanide;(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4.2CH3.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);2*1H3;/q;;2*-1;+2/t5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMLPVSPYBNAG-NDSUJOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate](/img/structure/B8057049.png)

![2,5-Dioxaspiro[3.4]octan-8-one](/img/structure/B8057068.png)




